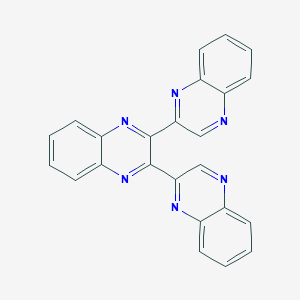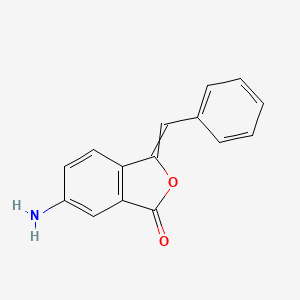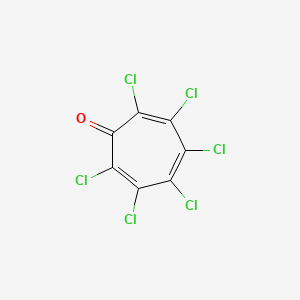
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one is a chlorinated derivative of cycloheptatrienone This compound is characterized by the presence of six chlorine atoms attached to a cycloheptatrienone ring, making it highly chlorinated and potentially reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one typically involves the chlorination of cycloheptatrienone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated cycloheptatrienones.
Scientific Research Applications
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its high chlorine content.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one exerts its effects involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms can participate in various chemical reactions, making the compound a versatile reagent. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or nucleophilic substitution in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorocycloheptatrienone: A less chlorinated analogue with similar reactivity but different physical properties.
2,3,4,5,6-Pentachlorocycloheptatrienone: Another chlorinated derivative with one less chlorine atom, affecting its reactivity and applications.
Uniqueness
2,3,4,5,6,7-Hexachlorocyclohepta-2,4,6-trien-1-one is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong electrophilic or nucleophilic interactions.
Properties
CAS No. |
21505-24-8 |
|---|---|
Molecular Formula |
C7Cl6O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexachlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7Cl6O/c8-1-2(9)4(11)6(13)7(14)5(12)3(1)10 |
InChI Key |
WGSYUYMYPJFQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


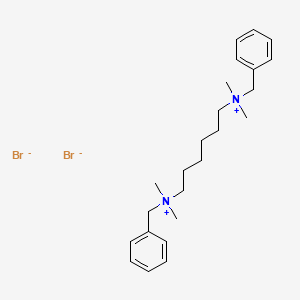
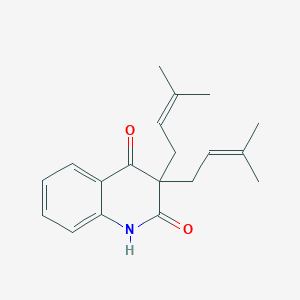
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
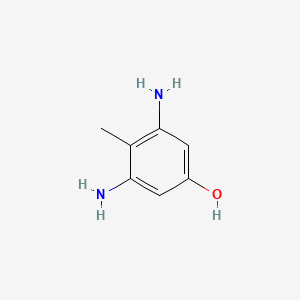
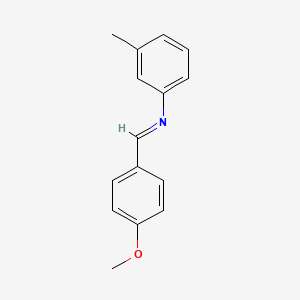
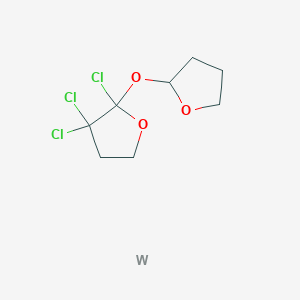
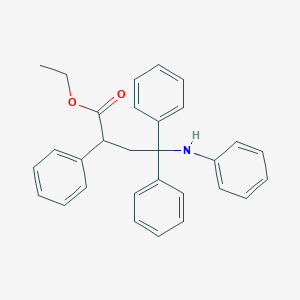
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
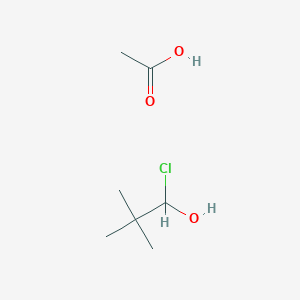
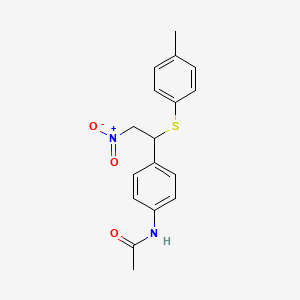
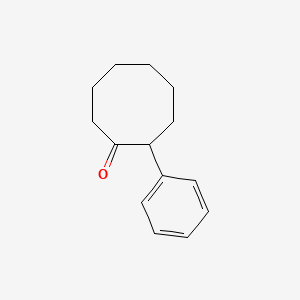
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
